

An In-depth Technical Guide to the Photophysical Properties of Coumarin-Thiazole Derivatives

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Compound of Interest

Compound Name: 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

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Introduction

Coumarin-thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in various scientific and technological fields, including medicinal chemistry, materials science, and bioimaging. This is due to their unique photophysical properties, which are characterized by strong fluorescence, high quantum yields, and sensitivity to the local environment. The coumarin scaffold acts as an excellent fluorophore, while the thiazole moiety can be readily functionalized to modulate the electronic and steric properties of the molecule, allowing for the fine-tuning of its absorption and emission characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of coumarin-thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Core Photophysical Properties

The photophysical behavior of coumarin-thiazole derivatives is governed by the interplay of the electron-donating and electron-withdrawing groups within their molecular structure, leading to

intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is responsible for their sensitivity to solvent polarity, a phenomenon known as solvatochromism.

Solvatochromism

A hallmark of many coumarin-thiazole derivatives is their positive solvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Data Presentation: Photophysical Properties of Selected Coumarin-Thiazole Derivatives

The following tables summarize the key photophysical data for representative coumarin-thiazole derivatives in various solvents.

Table 1: Absorption (λ_{abs}) and Emission (λ_{em}) Maxima of Coumarin-Thiazole Derivatives in Different Solvents

Compound/Derivative	Solvent	λ_{abs} (nm)	λ_{em} (nm)	Stokes Shift (cm^{-1})
Derivative 1	Toluene	~410	~480	-
Chloroform	-	-	-	-
Acetonitrile	-	-	-	-
Ethanol	332-390	436-550	-	-
DMF	332-390	436-550	-	-
DMSO	~410	~600	-	-
Derivative 2	Benzene	408	464	2900
Acetonitrile	400	480	4000	-
Derivative 3	Benzene	410	500	4400
Acetonitrile	405	525	5600	-

Note: Data compiled from multiple sources. Dashes indicate data not available in the reviewed literature.

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of Selected Coumarin-Thiazole Derivatives

Compound/Derivative	Solvent	Φ_f	τ_f (ns)
Derivative 2	Benzene	0.85	3.1
Acetonitrile	0.80	3.5	
Derivative 3	Benzene	0.65	2.5
Acetonitrile	0.35	2.9	

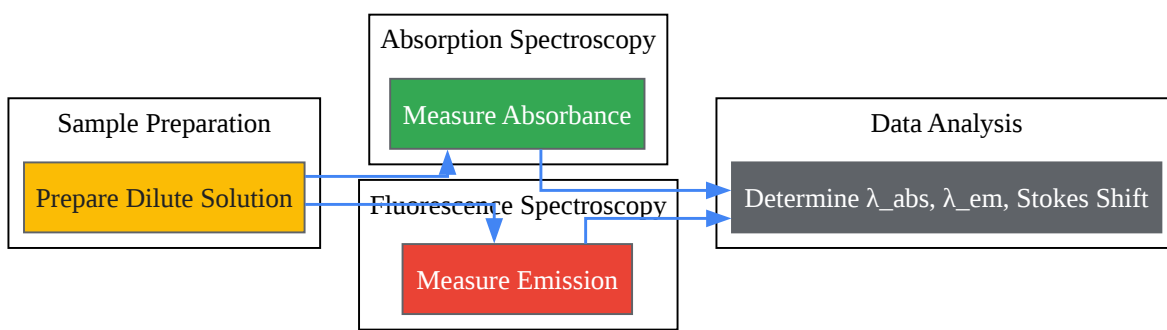
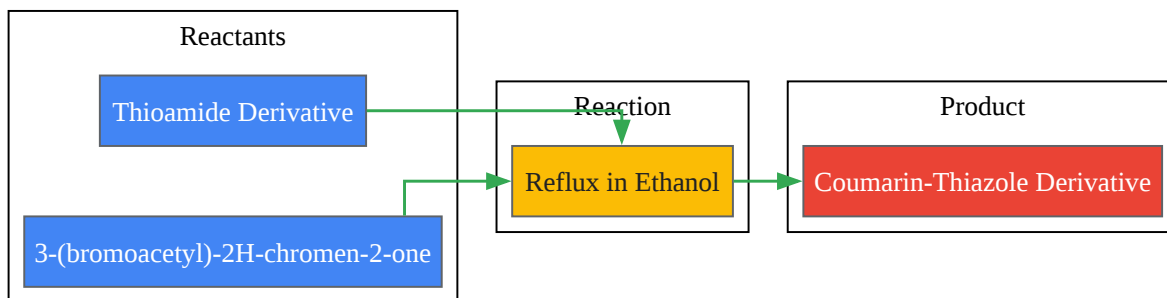
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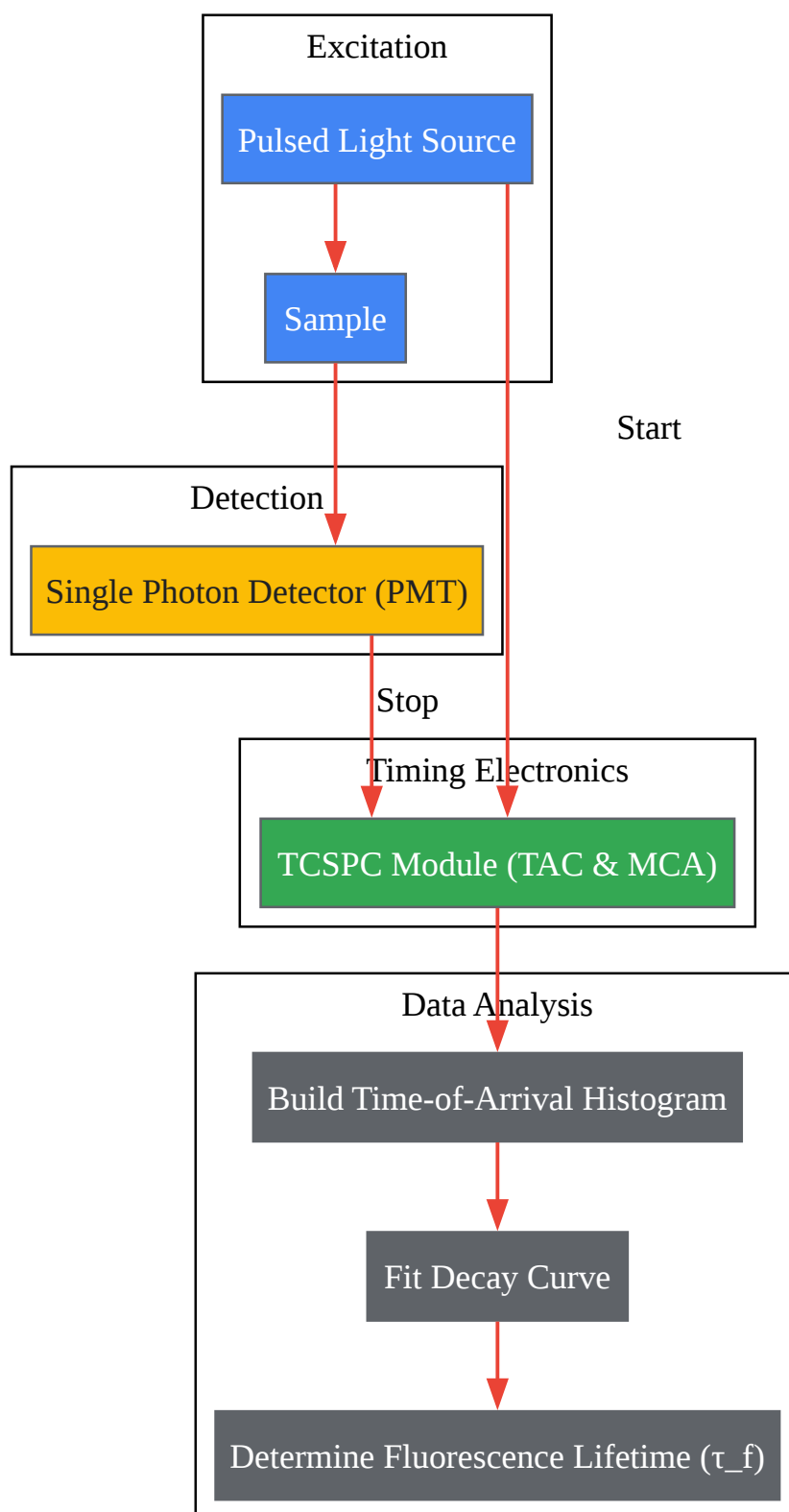
Experimental Protocols

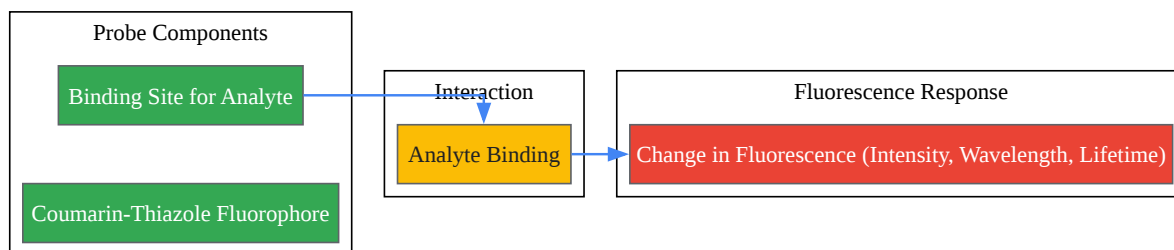
Detailed methodologies are crucial for the accurate and reproducible measurement of photophysical properties. The following sections outline the standard experimental protocols.

Synthesis of Coumarin-Thiazole Derivatives

A common synthetic route to coumarin-thiazole derivatives is the Hantzsch thiazole synthesis.







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